Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate
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Overview
Description
Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound. It is known for its vibrant red color and is commonly used as a dye in various industries. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate involves several steps:
Diazotization: The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated as its sodium salt, which is water-soluble and easier to handle.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major products are aromatic amines.
Substitution: Products include sulfonated and nitrated derivatives of the original compound.
Scientific Research Applications
Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-). The azo linkage can interact with various molecular targets, leading to changes in color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The sulfonate groups enhance its solubility in water, making it easier to use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate: Another azo dye with similar properties and applications.
Disodium 7-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Known for its use in food coloring and cosmetics.
Uniqueness
Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dual sulfonate groups enhance its solubility, while the benzothiazole ring provides additional stability and reactivity.
Properties
CAS No. |
72705-24-9 |
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Molecular Formula |
C26H26N5NaO9S3 |
Molecular Weight |
671.7 g/mol |
IUPAC Name |
azanium;sodium;2-[4-[[1-(2-methoxy-5-methyl-4-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1 |
InChI Key |
BPSOMXDZJFRMBW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
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